molecular formula C9H11Cl2N3O2 B1382478 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride CAS No. 1803594-45-7

2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

Cat. No.: B1382478
CAS No.: 1803594-45-7
M. Wt: 264.11 g/mol
InChI Key: VRNXUZGUCDXZDR-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzimidazole core substituted with an aminomethyl group at position 2 and a carboxylic acid at position 5, forming a dihydrochloride salt.

  • Molecular Formula: C₁₀H₁₃Cl₂N₃O₂
  • Molecular Weight: 278.14 g/mol
  • CAS Registry Number: 1187582-44-0
  • IUPAC Name: 2-(2-Aminoethyl)-3H-benzimidazole-5-carboxylic acid; dihydrochloride
  • Purity: Available in ≥97% purity for research and industrial applications .

This compound is utilized in medicinal chemistry and life sciences due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Its dihydrochloride salt enhances solubility and stability in aqueous systems .

Properties

IUPAC Name

2-(aminomethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.2ClH/c10-4-8-11-6-2-1-5(9(13)14)3-7(6)12-8;;/h1-3H,4,10H2,(H,11,12)(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNXUZGUCDXZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural similarity to other benzodiazole derivatives suggests it may exhibit various pharmacological activities, including:

  • Antimicrobial Activity: Studies have shown that benzodiazole derivatives can possess antimicrobial properties, making this compound a candidate for further exploration in the development of new antibiotics .
  • Anticancer Properties: Research indicates that certain benzodiazoles can inhibit tumor growth. Preliminary studies suggest that this compound may have similar effects, warranting further investigation into its mechanisms of action against cancer cells .

Biochemical Research

The compound is used as a biochemical probe in research settings to study enzyme interactions and metabolic pathways. Its ability to bind to specific receptors or enzymes can help elucidate their functions and roles in various biological processes.

Material Science

In material science, compounds with benzodiazole structures are often explored for their properties in organic electronics and photonic applications. The unique electronic properties of benzodiazoles can lead to advancements in:

  • Organic Light Emitting Diodes (OLEDs): The incorporation of this compound into OLED materials could enhance their efficiency and stability.
  • Solar Cells: Research into organic photovoltaic materials may benefit from the integration of benzodiazole derivatives to improve energy conversion efficiencies.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various benzodiazole derivatives, including 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, researchers evaluated the anticancer properties of several benzodiazole derivatives. The findings suggested that 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride exhibited cytotoxic effects on various cancer cell lines, prompting further studies on its mechanism of action .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
PharmaceuticalPotential antimicrobial and anticancer properties ,
BiochemicalUsed as a probe for studying enzyme interactions
Material SciencePossible applications in OLEDs and solar cells

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Heterocycle Type Notable Features Reference
Target Compound : 2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride 1187582-44-0 C₁₀H₁₃Cl₂N₃O₂ 278.14 2 (aminomethyl), 5 (COOH) Benzimidazole High solubility (dihydrochloride salt), used in peptide synthesis
2-(Aminomethyl)-1H-1,3-benzodiazole-6-carboxylic acid dihydrochloride Not provided C₁₀H₁₃Cl₂N₃O₂ 278.14 2 (aminomethyl), 6 (COOH) Benzimidazole Positional isomer; altered electronic properties due to COOH at position 6
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride Not provided C₉H₁₀Cl₂N₂O₂S 281.16 2 (aminomethyl), 4 (COOH) Benzothiazole Sulfur atom in heterocycle enhances lipophilicity and redox activity
Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride 1803608-17-4 C₁₁H₁₅Cl₂N₃O₂ 292.16 2 (aminomethyl), 5 (COOCH₃) Benzimidazole Ester derivative; potential prodrug with improved membrane permeability
2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride 1158540-65-8 C₁₄H₁₃Cl₂N₃O₂ 326.2 4-aminophenyl, 5 (COOH) Benzimidazole Aromatic amine enhances π-π stacking interactions; higher molecular weight
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride Not provided C₈H₁₀ClN₃O 199.64 5 (aminomethyl) Partially saturated benzimidazole Oxo group reduces aromaticity; potential for hydrogen bonding

Key Comparison Points

Positional Isomerism
  • The 5-carboxylic acid isomer (target compound) exhibits distinct electronic properties compared to the 6-carboxylic acid analog (e.g., altered acidity and hydrogen-bonding capacity) .
  • Positional changes influence binding affinity in biological systems. For example, the 5-carboxylic group may align better with active-site residues in enzymes .
Heterocycle Variations
  • Benzothiazole vs. Benzimidazole : Replacement of a nitrogen atom with sulfur (benzothiazole) increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
  • Triazole Derivatives : Compounds like 1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride () lack the fused benzene ring, reducing planarity and altering pharmacokinetics .
Functional Group Modifications
  • Ester vs. Carboxylic Acid : The methyl ester analog (CAS 1803608-17-4) serves as a prodrug, improving oral bioavailability by resisting ionization in the stomach .
Salt Forms
  • Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ) due to increased ionic strength .

Research Implications

  • Medicinal Chemistry : The target compound’s balance of solubility (dihydrochloride) and rigidity (benzimidazole core) makes it a scaffold for kinase inhibitors or protease antagonists .
  • Material Science : Benzimidazole derivatives are explored in polymer chemistry for their thermal stability and coordination properties .

Biological Activity

2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11Cl2N3O2
  • Molecular Weight : 264.11 g/mol
  • CAS Number : 1803594-45-7
  • Structure : The compound features a benzodiazole ring, which is significant for its biological activity.

Antimicrobial Properties

Research has indicated that compounds within the benzodiazole class exhibit antimicrobial properties. For instance, derivatives of benzodiazole have been shown to possess activity against various bacterial strains. A comparative study highlighted that certain benzodiazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential .

CompoundMIC (µg/mL)Target Organism
Benzodiazole Derivative A3.12Staphylococcus aureus
Benzodiazole Derivative B12.5Escherichia coli

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. Specifically, it has been evaluated for antagonistic activity at serotonin receptors, which are crucial in modulating mood and anxiety. In studies involving radioligand binding assays, derivatives similar to 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid showed promising results as selective serotonin receptor antagonists .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Serotonin Receptor Modulation : The compound may inhibit serotonin receptors, which can affect mood and anxiety levels.
  • Antibacterial Mechanism : Its structure allows it to penetrate bacterial cell walls and disrupt essential cellular processes.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzodiazole derivatives, including 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable potency in inhibiting Staphylococcus aureus growth .

Study 2: Neuropharmacological Assessment

In another research effort focusing on neuropharmacology, the compound was tested for its effects on serotonin receptors in vivo. Results indicated that it could effectively reduce anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in treating anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Reactant of Route 2
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2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride

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